![molecular formula C8H10ClN5 B2817148 [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride CAS No. 1268982-31-5](/img/structure/B2817148.png)

[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

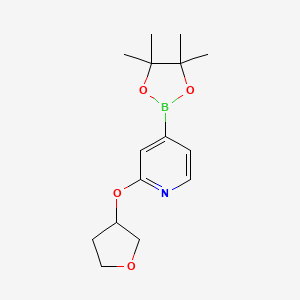

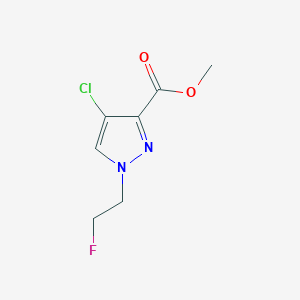

“[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1268982-31-5. Its molecular weight is 211.65 and its IUPAC name is 5-methyl-2-(1H-tetraazol-1-yl)phenylamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N5.ClH/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H . Unfortunately, the specific 3D structure is not available in the search results.科学的研究の応用

Metabolism and Carcinogenicity

HCAs, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are formed in meats during cooking and are recognized as carcinogenic. Studies have explored the metabolism of these compounds by human enzymes and the involvement of intestinal bacteria. It's noted that the microbial composition of the gastrointestinal tract influences individual disposition and carcinogenic risk from PhIP intake (Vanhaecke et al., 2008).

Exposure and Risk Assessment

Human exposure to carcinogenic HCAs has been assessed through the measurement of these compounds in urine. The presence of HCAs like PhIP and MeIQx in urine samples of healthy individuals consuming ordinary diets indicates continuous exposure to these compounds. Quantitative data from cooked foods and urine samples suggest daily exposures to carcinogenic HCAs are in the same range as other known carcinogens (Wakabayashi et al., 1993).

Dietary Influence on Biomarkers

The formation of serum albumin and hemoglobin adducts of PhIP has been studied to understand the exposure to HCAs and their potential role in human carcinogenesis. Diet is a major determinant in the formation of these adducts, with higher levels observed in meat consumers compared to vegetarians. These biomarkers are suitable for assessing dietary exposure and internal PhIP dose, offering a tool for studying the role of HCAs in the etiology of diseases like colon cancer (Magagnotti et al., 2000).

Relationship with Neurological Disorders

Research has indicated that the N-methylation ability for azaheterocyclic amines is higher in individuals with Parkinson's disease. This suggests that an excess N-methylation ability for these amines before the onset of the disease could be implicated in its development. However, the contribution of cytochrome P450 or aldehyde oxidase activity, acting on the pyridine ring, seems to be minor in the etiology of Parkinson's disease (Aoyama et al., 2000).

Biomonitoring and Risk of Kidney Stones

Studies have investigated the relationship between HAAs and the occurrence of kidney stones, with findings indicating that increased urinary concentrations of certain HAAs are associated with an increased risk of kidney stones. This underscores the potential health risks associated with exposure to HAAs and the importance of monitoring their levels in the human body (Zhang et al., 2022).

作用機序

Target of Action

The primary targets of [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

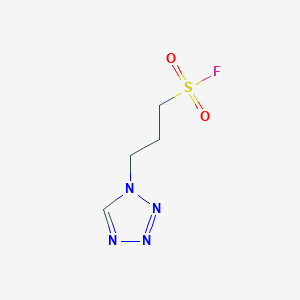

Tetrazole derivatives are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Given the wide range of biological activities exhibited by tetrazoles, it is likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

5-methyl-2-(tetrazol-1-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.ClH/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSPSGNMZKWAKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=NN=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2817066.png)

![2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine](/img/structure/B2817068.png)

![5-Aminospiro[2.3]hexane-1-carboxylic acid hcl](/img/structure/B2817076.png)

![1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2817079.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2817081.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2817083.png)

![2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2817085.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)